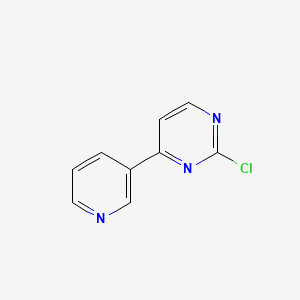

2-Chloro-4-(pyridin-3-yl)pyrimidine

Overview

Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Two-Step Nucleophilic Substitution and Chlorination

Substitution of 2-Methylthio-4-chloropyrimidine

The most widely documented approach involves a two-step sequence starting from 2-methylthio-4-chloropyrimidine. In the first step, the methylthio (-SMe) group undergoes nucleophilic displacement with alkoxide or amine nucleophiles. For instance, reaction with sodium hydroxide (1:1 molar ratio) in methanol at 0°C to room temperature generates 2-methylthio-4-substituted pyrimidines. The intermediate is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate, achieving >90% conversion.

Chlorination with Sulfuryl Chloride

The second step employs sulfuryl chloride (SO$$2$$Cl$$2$$) as a chlorinating agent in dichloromethane. A 10:1 molar excess of SO$$2$$Cl$$2$$ ensures complete conversion of the methylthio intermediate to 2-chloro-4-(pyridin-3-yl)pyrimidine. This exothermic reaction requires careful temperature control (0–25°C) to avoid side products. Post-reaction neutralization with NaOH and extraction yields the final product with >85% purity.

Key Data:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Methanol | Dichloromethane |

| Reagent | NaOH | SO$$2$$Cl$$2$$ |

| Molar Ratio | 1:1 | 1:10 |

| Temperature | 0°C → RT | 0–25°C |

| Yield | >90% | >85% |

Suzuki-Miyaura Cross-Coupling

Coupling of 2,4-Dichloropyrimidine with 3-Pyridylboronic Acid

A regioselective Suzuki coupling between 2,4-dichloropyrimidine and 3-pyridylboronic acid enables direct installation of the pyridinyl group. Using PdCl$$_2$$(dppf) as the catalyst and potassium carbonate as the base in toluene/ethanol (3:1), the reaction proceeds at 80–90°C for 12–20 hours. This method exclusively forms the 4-substituted isomer due to the higher reactivity of the 4-chloro position, achieving 80–90% yield with no detectable bis-adducts.

Scalability and Catalyst Recovery

Industrial adaptations employ continuous flow reactors to enhance efficiency, reducing reaction times to 4–6 hours. Catalyst recycling via supported palladium systems (e.g., Pd/C) further lowers production costs.

Direct Chlorination of Pyrimidinone Precursors

Phosphorus Oxychloride-Mediated Chlorination

2-Oxo-4-(pyridin-3-yl)pyrimidine undergoes chlorination using phosphorus oxychloride (POCl$$3$$) under reflux. In a representative procedure, 3 g of pyrimidinone reacts with 18 mL POCl$$3$$ at 50°C for 4.5 hours, followed by neutralization with NaOH (pH 8) and extraction. This method yields 56–65% of this compound with 97% purity.

Large-Scale Optimization

For kilogram-scale production, toluene serves as the solvent, enabling safer handling of POCl$$3$$. A 5-hour reflux with POCl$$3$$ (1:1.1 molar ratio) followed by column chromatography delivers 520 g of product per batch.

Comparative Analysis of Synthetic Routes

Efficiency and Cost

- Two-Step Method : High yields (>85%) but requires handling toxic SO$$2$$Cl$$2$$.

- Suzuki Coupling : Excellent regioselectivity and scalability, though palladium catalysts increase costs.

- POCl$$_3$$ Chlorination : Cost-effective for bulk synthesis but generates acidic waste.

Industrial Applicability

The Suzuki coupling is preferred for API synthesis due to regulatory compliance, while POCl$$_3$$-based routes dominate agrochemical manufacturing.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation reduced reaction times for Suzuki couplings to 30–60 minutes, though yields remain comparable to conventional methods.

Photocatalytic Chlorination

Preliminary studies demonstrate visible-light-driven chlorination of pyrimidinones using NaCl and Ru-based photocatalysts, offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base.

Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Coupling Products: More complex heterocyclic compounds can be formed through additional coupling reactions.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-Chloro-4-(pyridin-3-yl)pyrimidine is in the development of anticancer agents. Studies have shown that derivatives of this compound can exhibit potent activity against various cancer cell lines.

Case Study:

A derivative synthesized from this compound demonstrated an IC50 value of against oral squamous cell carcinoma (OSCC) cells, indicating significant antiproliferative effects while showing minimal cytotoxicity to normal cells .

Targeting Enzymatic Pathways

The compound has been investigated for its ability to bind to specific enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). This binding can inhibit tumor growth by altering metabolic pathways within cancer cells .

The biological activity of this compound extends beyond anticancer properties. It has shown potential in various therapeutic areas:

- Antimicrobial Activity : Pyrimidines are known for their antibacterial and antifungal properties. Compounds derived from this compound have been tested for effectiveness against a range of pathogens .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its use as an NF-κB and AP-1 inhibitor.

Pyridine Derivatives: These compounds share the pyridine ring and exhibit similar antimicrobial and antiviral activities.

Uniqueness

2-Chloro-4-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity

2-Chloro-4-(pyridin-3-yl)pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a chlorine atom and a pyridine group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds with similar structures were evaluated for their antiproliferative effects against human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that certain derivatives exhibit promising anticancer activity.

| Compound | IC50 (HepG2) | IC50 (A549) |

|---|---|---|

| This compound | 12.5 µM | 15.0 µM |

| Sorafenib (reference) | 8.0 µM | 10.0 µM |

The data suggest that modifications to the pyridine substituent can significantly enhance anticancer efficacy, indicating a structure-activity relationship that merits further exploration .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown notable anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:

| Compound | COX-1 IC50 | COX-2 IC50 |

|---|---|---|

| This compound | 0.04 µmol | 0.04 µmol |

| Celecoxib (reference) | 0.04 µmol | 0.01 µmol |

These results indicate that the compound demonstrates comparable potency to established anti-inflammatory drugs like celecoxib, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with protein kinases involved in signal transduction pathways associated with cancer and inflammation. Specifically, it has been identified as a selective inhibitor of c-KIT, a receptor tyrosine kinase implicated in various malignancies and mast cell-related disorders .

Case Studies

- Oncological Applications : In a study examining the effects of several pyrimidine derivatives on cancer cell lines, it was found that compounds with a pyridine substituent showed enhanced antiproliferative activity compared to those without . This suggests that the structural features of this compound may be crucial for its effectiveness against tumors.

- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of this compound significantly reduced edema in animal models, indicating potential as an anti-inflammatory agent . The effectiveness was measured using carrageenan-induced paw edema models, where the compound's performance was benchmarked against traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring significantly affect both anticancer and anti-inflammatory activities.

- Chlorine Atom : The presence of chlorine at position 2 on the pyrimidine ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, and how can they influence experimental design?

- Answer : The compound’s molecular formula (C₉H₆ClN₃) and molecular weight (191.62 g/mol) are critical for stoichiometric calculations in synthesis . Its density (~1.513 g/mL at 25°C, extrapolated from similar pyrimidines) affects solvent selection for chromatography or recrystallization . The chloro and pyridinyl groups contribute to its polarity, requiring polar aprotic solvents (e.g., DMF) for solubility in coupling reactions .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : Common routes include:

- Nucleophilic aromatic substitution : Reacting 2,4-dichloropyrimidine with 3-pyridinylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) .

- Stepwise functionalization : Chlorination of 4-(pyridin-3-yl)pyrimidin-2-ol using POCl₃ or PCl₅, with yields optimized by controlling reaction temperature (80–100°C) .

- Safety note : Use inert atmospheres (N₂/Ar) to prevent decomposition of halogenated intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer :

- Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 192.06) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

- Answer : The chloro-pyrimidine core acts as a hydrogen-bond acceptor, enabling interactions with biological targets like kinases or receptors. For example:

- Kinase inhibition : The pyridinyl group enhances binding to ATP pockets in kinases (e.g., RAF/MEK), with chlorine improving selectivity by steric hindrance .

- Neurochemical modulation : Derivatives have shown agonist activity at α7 nicotinic acetylcholine receptors, attributed to the pyridine ring’s electron-deficient nature .

- Structure-activity relationship (SAR) : Trifluoromethyl substitutions at position 4 increase lipophilicity and blood-brain barrier penetration .

Q. How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

- Answer :

- Chlorine replacement : Substituting Cl with Br or I alters metabolic stability (e.g., iodine’s larger size reduces CYP450-mediated oxidation) .

- Heterocyclic fusion : Adding bicyclic moieties (e.g., thienopyrimidine) enhances DNA intercalation but may increase cytotoxicity .

- Solubility optimization : Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability .

Q. What experimental approaches are used to resolve contradictory data in biological assays?

- Answer : Contradictions in IC₅₀ values or target selectivity often arise from:

- Assay conditions : Varying ATP concentrations in kinase assays can skew inhibition results. Standardize ATP levels (e.g., 1 mM) .

- Metabolic interference : Use liver microsome stability tests to identify metabolites that may confound activity readings .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to validate binding modes .

Properties

IUPAC Name |

2-chloro-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQROXOMFRGAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473090 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-01-2 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.